3-(Aminomethyl)oxolan-2-one hydrochloride
Description
3-(Aminomethyl)oxolan-2-one hydrochloride is a bicyclic organic compound featuring a five-membered oxolan-2-one (γ-lactone) ring substituted with an aminomethyl group. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications.
Properties
IUPAC Name |
3-(aminomethyl)oxolan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c6-3-4-1-2-8-5(4)7;/h4H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGRJJRSKQWNIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Aminomethyl)oxolan-2-one hydrochloride involves several steps. One common synthetic route includes the reaction of oxirane with an amine under acidic conditions to form the oxolanone ring . The reaction conditions often involve the use of hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .
Chemical Reactions Analysis
3-(Aminomethyl)oxolan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Aminomethyl)oxolan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: This compound is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)oxolan-2-one hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key physicochemical and structural differences between 3-(Aminomethyl)oxolan-2-one hydrochloride and structurally related compounds:
Structural and Functional Analysis
Ring Size and Heteroatoms: The oxolan-2-one (γ-lactone) core in 3-(aminomethyl)oxolan-2-one and pilocarpine is smaller and more rigid compared to the seven-membered azepane ring in (S)-3-amino-2-oxo-azepane hydrochloride. This affects conformational flexibility and binding affinity to biological targets .
Substituent Effects: The aminomethyl group in this compound provides a primary amine for salt formation or covalent modification, similar to the amino group in (S)-2-aminoheptan-3-one hydrochloride. Pilocarpine’s imidazole substituent enables muscarinic receptor agonism, a feature absent in simpler aminomethyl derivatives .
Applications: Pilocarpine’s clinical use contrasts with the research-focused roles of other compounds (e.g., Allylescaline in psychedelic studies or oxazolidinones in antibiotic development) . The azepane derivative’s larger ring may mimic peptide backbones, making it suitable for protease inhibition, whereas linear ketones like (S)-2-aminoheptan-3-one are more versatile in synthetic chemistry .
Research Findings
- Pilocarpine Hydrochloride : Demonstrated 1.25% ophthalmic solution efficacy in reducing pupil size for presbyopia, with a molecular weight of 244.72 and chiral specificity critical to activity .
- Oxazolidinone Derivatives: 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride (MW 152.58) showed ≥95% purity in antimicrobial screens, highlighting the importance of the oxazolidinone scaffold in drug design .
- Allylescaline Hydrochloride : Exhibits λmax at 208 nm (UV/Vis), with a molecular weight of 273.8, suggesting strong absorbance for analytical quantification in receptor studies .
Biological Activity
3-(Aminomethyl)oxolan-2-one hydrochloride, with the CAS number 1803582-28-6, is a compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its oxolane ring structure, which contributes to its reactivity and biological interactions. The compound's molecular formula is , and it features an amine group that can participate in various biochemical interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It has the potential to modulate receptor activities, influencing signal transduction pathways that are crucial for various physiological processes.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains.
- Antioxidant Effects : The compound has shown potential in reducing oxidative stress in cellular models, which may have implications for neuroprotective strategies.
- Anti-inflammatory Properties : There is evidence suggesting that this compound can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.
Case Studies and Experimental Data
-
Antimicrobial Efficacy :
- A study tested the efficacy of this compound against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
Bacterial Strain Zone of Inhibition (mm) Concentration (µg/mL) E. coli 15 50 Staphylococcus aureus 12 50 -
Neuroprotective Effects :
- In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in a reduction of reactive oxygen species (ROS) by approximately 30% compared to control groups.
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Anti-inflammatory Response :
- A study on lipopolysaccharide (LPS)-induced inflammation in macrophages showed that this compound reduced pro-inflammatory cytokine production (TNF-alpha and IL-6) by about 40% at a concentration of 100 µM.
Pharmacological Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Infectious Diseases : Its antimicrobial properties suggest potential use as an adjunct therapy in treating bacterial infections.
- Neurodegenerative Disorders : The antioxidant and neuroprotective effects indicate possible applications in conditions like Alzheimer's disease.
- Chronic Inflammation : Its ability to modulate inflammatory responses could be beneficial in treating diseases such as rheumatoid arthritis or inflammatory bowel disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
